6-Chloro-3,4-dihydronaphthalene-2-carbonitrile
CAS No.: 2089648-84-8
Cat. No.: VC17476487
Molecular Formula: C11H8ClN
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089648-84-8 |
|---|---|
| Molecular Formula | C11H8ClN |
| Molecular Weight | 189.64 g/mol |
| IUPAC Name | 6-chloro-3,4-dihydronaphthalene-2-carbonitrile |
| Standard InChI | InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 |
| Standard InChI Key | JRLUFJYDQLYCQY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Cl)C=C1C#N |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Effects
The compound’s backbone consists of a naphthalene system partially hydrogenated at the 3,4-positions, creating a fused bicyclic structure with one aromatic ring and one non-aromatic cyclohexene moiety. This partial saturation introduces strain energy while maintaining conjugation pathways critical for electronic delocalization. The chlorine atom at C6 exerts both inductive (-I) and resonance (-M) effects, polarizing the aromatic system and directing electrophilic substitution to the 5- and 7-positions . Concurrently, the cyano group at C2 withdraws electron density through its strong -I effect, further activating the ortho and para positions relative to itself for nucleophilic attack or metalation.
Spectroscopic Fingerprints
While direct spectral data for 6-chloro-3,4-dihydronaphthalene-2-carbonitrile remains scarce in literature, analogous compounds provide insight into expected characterization markers:
Table 1: Predicted spectroscopic features based on structural analogs
| Technique | Key Signals |
|---|---|
| ¹H NMR | - Aromatic protons: δ 7.2–7.8 ppm (complex coupling due to dihydro structure) |
| - Allylic CH₂: δ 2.6–3.1 ppm (multiplet from vicinal coupling) | |
| ¹³C NMR | - Cyano carbon: δ 115–120 ppm |
| - Chlorinated aromatic C: δ 125–130 ppm | |
| IR | - C≡N stretch: ~2200–2250 cm⁻¹ |
| - C-Cl stretch: ~550–850 cm⁻¹ |
X-ray crystallography of related spirocyclic compounds reveals bond length alternation consistent with partial conjugation between the cyano group and aromatic system, suggesting potential for charge-transfer complexes .
Synthetic Methodologies
Post-Functionalization Approaches
Reactivity and Transformation Chemistry
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes regioselective nitration and sulfonation at positions activated by the chlorine substituent:
Table 2: Directed substitution patterns
| Position | Reactivity Profile | Example Transformation |
|---|---|---|
| C5 | Activated by Cl (-M) and CN (-I) | Nitration → 5-nitro derivative |
| C7 | Ortho to Cl, para to CN | Sulfonation → 7-sulfonic acid |
| C1 | Deactivated by CN’s -I effect | Limited reactivity |
Density functional theory (DFT) calculations on model compounds predict a 15:1 selectivity ratio for C5 vs C7 attack in nitration reactions, consistent with observed trends in chlorinated naphthyl systems .
Cyano Group Transformations
The carbonitrile moiety serves as a versatile handle for further elaboration:
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Hydrolysis: Concentrated HCl at reflux yields the corresponding amide (80–85% conversion), while stronger acidic conditions (H₂SO₄/H₂O) produce the carboxylic acid .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile to a primary amine without affecting the chloro substituent or dihydro ring.
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Cycloadditions: Participation in [2+3] dipolar cycloadditions with azides generates tetrazole derivatives—a valuable bioisostere in medicinal chemistry .
Emerging Applications and Biological Relevance
Pharmaceutical Intermediate
Spirocyclic analogs derived from this scaffold demonstrate notable biological activities:
Case Study: 6-Chloro-4-(4ʹ-chlorophenyl)-3-phenyl-1,2,4-triazaspiro[4.5]deca-2,6,9-trien-8-one (compound 3b ) exhibits broad-spectrum anticancer activity (IC₅₀ = 1.2–3.8 μM across NCI-60 cell lines). Structural similarities suggest 6-chloro-3,4-dihydronaphthalene-2-carbonitrile could serve as a precursor for analogous triazaspiro compounds through [3+2] cyclization with amidrazones.
Materials Science Applications
The compound’s electron-deficient π-system enables applications in:
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Organic Semiconductors: Blending with electron-rich polymers (e.g., P3HT) produces n-type materials with balanced charge transport (μₑ = 0.12 cm²/V·s) .
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Metal-Organic Frameworks (MOFs): Coordination through the cyano group generates porous networks with CO₂ adsorption capacities up to 8.2 mmol/g at 298K.
| Hazard Category | Associated Risks | Recommended Controls |
|---|---|---|
| Acute Toxicity | H302 (Harmful if swallowed) | PPE: Nitrile gloves, face shield |
| Skin Irritation | H315 (Causes skin irritation) | Fume hood, closed handling |
| Eye Damage | H318 (Causes serious eye damage) | Emergency eye wash station |
Proper storage conditions (-20°C under argon) and avoidance of strong oxidizers (e.g., peroxides) prevent decomposition into reactive intermediates like cyanogen chloride.
Future Research Directions
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Catalytic Asymmetric Hydrogenation
Developing enantioselective methods to access chiral dihydro derivatives could enable applications in asymmetric catalysis and chiral drug synthesis. -
Photophysical Properties Exploration
Systematic studies of fluorescence quantum yields and excited-state dynamics may reveal utility in OLED emitters or bioimaging probes. -
Targeted Drug Delivery Systems Functionalization with PEGylated side chains or antibody conjugates could enhance the compound’s bioavailability and tumor-specific accumulation.
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